molecular formula C19H18N4O3 B11675391 3-(3-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303094-73-7

3-(3-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675391
CAS No.: 303094-73-7
M. Wt: 350.4 g/mol
InChI Key: DWMTYZOKRHMIKP-UDWIEESQSA-N
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Description

Chemical Structure and Properties The compound 3-(3-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (molecular formula C₁₉H₁₈N₄O₃) features a pyrazole core substituted with a 3-ethoxyphenyl group at position 3 and a 4-hydroxybenzylidene hydrazide moiety at position 5 (Figure 1).

Properties

CAS No.

303094-73-7

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-2-26-16-5-3-4-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-6-8-15(24)9-7-13/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

DWMTYZOKRHMIKP-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro substituents (e.g., in ) increase electrophilicity and antimicrobial potency but may reduce solubility. Ethoxy and methoxy groups (e.g., target compound and SKi-178 ) improve membrane permeability due to lipophilicity.
  • Anticancer Activity : Compound 26’s chloro and hydroxyl groups enhance apoptosis induction in cancer cells, outperforming the target compound in A549 cytotoxicity .

Spectroscopic and Computational Studies

Table 2: Spectroscopic and Computational Comparisons
Compound Name Key Findings Method/Application Reference
Target Compound Predicted π-π stacking with 4-hydroxybenzylidene Molecular docking (hypothetical)
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide IR bands at 1650 cm⁻¹ (C=O stretch) DFT, vibrational spectroscopy
N’-(3-Methoxybenzylidene)-5-(4-methylbenzyloxy)phenyl Enhanced fluorescence in polar solvents UV-Vis, fluorescence spectroscopy

Key Insights :

  • DFT Studies : Pyrazole-carbohydrazide derivatives exhibit planar geometries, favoring π-π interactions in receptor binding pockets .

Key Insights :

  • Schiff Base Formation : High yields (>60%) are achievable for hydrazide-aldehyde condensations under mild conditions (e.g., ).
  • Purification Challenges : Bulky substituents (e.g., tert-butyl in ) complicate crystallization, necessitating chromatographic purification.

Biological Activity

3-(3-Ethoxyphenyl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.

Synthesis

The compound can be synthesized through a condensation reaction between 3-ethoxybenzaldehyde and 5-carbohydrazide in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study reported that similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro studies indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .
  • Anti-inflammatory Effects : Inflammation-related pathways are often targeted by pyrazole derivatives. Preliminary findings suggest that this compound may modulate inflammatory responses, although detailed mechanisms remain to be elucidated .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring may interact with specific cellular targets involved in signaling pathways related to cell proliferation and inflammation.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound inhibited cell growth significantly, with IC50 values in the micromolar range .
  • Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/CellsIC50 (µM)Reference
AntitumorVarious Cancer Cell Lines10-20
AntimicrobialStaphylococcus aureus15
Escherichia coli12
Anti-inflammatoryIn vitro modelsN/A

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